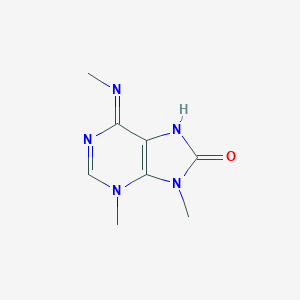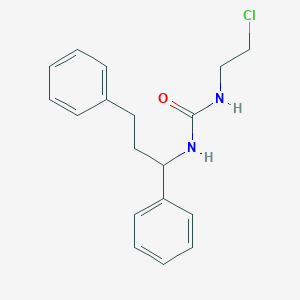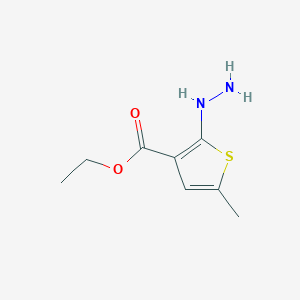
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains sulfur and nitrogen atoms in its structure. The chemical formula for Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is C8H12N4O2S, and its molecular weight is 224.27 g/mol.
Wirkmechanismus
The mechanism of action of Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It has also been found to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate has been reported to have various biochemical and physiological effects. It has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been reported to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate in lab experiments include its potential antimicrobial, antitumor, and anti-inflammatory properties. It also has the potential to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. However, the limitations of using Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate in lab experiments include its limited solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and food industry.
Synthesemethoden
The synthesis of Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate can be achieved by the reaction of ethyl 2-bromo-5-methylthiophene-3-carboxylate with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction takes place in anhydrous ethanol as a solvent and at a temperature of 60-70°C. The product obtained is then purified by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate has potential applications in the field of scientific research. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been found to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
104680-42-4 |
|---|---|
Produktname |
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate |
Molekularformel |
C8H12N2O2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-5(2)13-7(6)10-9/h4,10H,3,9H2,1-2H3 |
InChI-Schlüssel |
KLNXDAAFKYUCRN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C)NN |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)C)NN |
Synonyme |
3-Thiophenecarboxylicacid,2-hydrazino-5-methyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




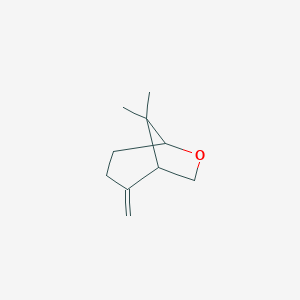

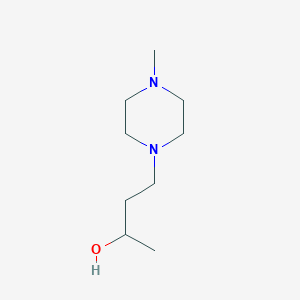


![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

